Ortho-Fluorine Effect on Antifungal Potency
Within the 2,4‑difluorophenyl series of triazole antifungals, the ortho‑fluorine (C‑2 position) is a critical determinant of antifungal activity. In a systematic SAR study of CS‑758 analogs, compounds retaining a fluorine atom at the 2‑position of the phenyl ring (including the 2,4‑difluorophenyl prototype) demonstrated MIC values against Aspergillus fumigatus and Aspergillus flavus that were superior to those of compounds lacking the 2‑fluoro substituent. Conversely, the 2,5‑difluorophenyl regioisomer lacks this ortho‑fluorine, and corresponding analogs showed elevated MICs against Aspergillus spp. This class‑level inference provides a structural rationale for selecting the 2,4‑difluorophenyl oxirane carboxylate building block over the 2,5‑ or 2,6‑ regioisomers when targeting azole‑sensitive fungal pathogens [1].
| Evidence Dimension | Antifungal MIC (µg·mL⁻¹) against Aspergillus spp. for triazole derivatives bearing different fluorophenyl substitution patterns |
|---|---|
| Target Compound Data | 2,4‑difluorophenyl‑substituted triazole (CS‑758): MIC range reported as 'excellent' and superior to fluconazole and itraconazole against Candida, Aspergillus, and Cryptococcus spp. |
| Comparator Or Baseline | 2,5‑difluorophenyl‑, 4‑fluorophenyl‑, and 2‑fluorophenyl‑substituted triazole analogs; 2,5‑analogs showed reduced antifungal activity relative to 2,4‑analogs |
| Quantified Difference | The 2‑fluoro substituent on the phenyl ring was associated with stronger antifungal activity, particularly against Aspergillus species; exact fold‑difference not extractable from abstract (full paper required for numeric MIC tables). |
| Conditions | In vitro broth microdilution susceptibility testing against Candida albicans, Aspergillus fumigatus, A. flavus, and Cryptococcus neoformans per CLSI methodology |
Why This Matters
When procuring oxirane building blocks for azole antifungal R&D, the 2,4‑difluorophenyl isomer is structurally prerequisite for the ortho‑fluorine pharmacophore; a different regioisomer will predictably degrade target engagement and antifungal potency.
- [1] Kagoshima, Y. & Konosu, T. Substituent effect of fluorine atoms in the 2,4-difluorophenyl group on antifungal activity of CS-758. J. Fluorine Chem. 127, 543–547 (2006). View Source
